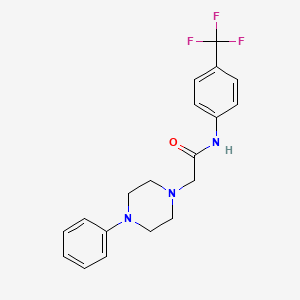
5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid is an organic compound that belongs to the furan family. This compound is characterized by a furan ring substituted with a hydroxymethyl group and a carboxylic acid group. It is derived from biomass and is considered a valuable intermediate in the production of various chemicals and materials. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid typically involves the oxidation of 5-(Hydroxymethyl)-2-furfural (HMF). One common method is the use of hydrogen peroxide (H₂O₂) in alkaline conditions, which efficiently converts HMF to the desired carboxylic acid . Another approach involves the use of heterogeneous catalysts, such as niobic acid, which can dehydrate glucose into HMF and subsequently oxidize it to this compound .
Industrial Production Methods
Industrial production of this compound often relies on catalytic processes that ensure high yield and purity. The use of solid acid catalysts, such as sulfonated carbon-based acids and zeolites, has been widely applied in the conversion of biomass to HMF, which is then oxidized to the target compound . These methods are favored for their efficiency and environmental friendliness, aligning with the principles of green chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used to replace the hydroxymethyl group under basic or acidic conditions.
Major Products
2,5-Furandicarboxylic acid (FDCA): Formed through complete oxidation of the compound.
Alcohol derivatives: Resulting from the reduction of the carboxylic acid group.
Substituted furans: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various furan derivatives and polymers.
Biology: The compound is used in the study of metabolic pathways involving furan compounds.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The hydroxymethyl group can participate in hydrogen bonding and nucleophilic attacks, while the carboxylic acid group can engage in acid-base reactions and form esters or amides. These properties make the compound a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)-2-furfural (HMF): A precursor to 5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid, HMF is also derived from biomass and used in the production of various chemicals.
2,5-Furandicarboxylic acid (FDCA): A fully oxidized derivative of this compound, FDCA is a key monomer for bioplastics.
5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF, used in the synthesis of various furan derivatives.
Uniqueness
This compound stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its derivation from renewable biomass also makes it an attractive compound for sustainable chemistry and green industrial processes .
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-2-5(3-8)11-6(4)7(9)10/h2,8H,3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZFNBLPFJDMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2848042.png)


![N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2848048.png)

![2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2848051.png)
![N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide](/img/structure/B2848055.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848057.png)
![N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B2848060.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2848062.png)

